molecular formula C11H13NO B13102687 2,3,3-trimethyl-3H-indol-7-ol

2,3,3-trimethyl-3H-indol-7-ol

Cat. No.: B13102687
M. Wt: 175.23 g/mol
InChI Key: DAADCNFMPQKNLI-UHFFFAOYSA-N
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Description

2,3,3-Trimethyl-3H-indol-7-ol is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is known for its unique structure, which includes a hydroxyl group at the 7th position and three methyl groups at the 2nd, 3rd, and 3rd positions of the indole ring. The molecular formula of this compound is C11H13NO, and it has a molecular weight of 175.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-trimethyl-3H-indol-7-ol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the starting materials are usually 2,3,3-trimethylindolenine and an appropriate aldehyde or ketone. The reaction is carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethyl-3H-indol-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,3-Trimethyl-3H-indol-7-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and dyes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of dyes and pigments due to its chromogenic properties.

Mechanism of Action

The mechanism of action of 2,3,3-trimethyl-3H-indol-7-ol involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7th position allows it to form hydrogen bonds with biological molecules, influencing their activity. The indole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,3-Trimethyl-3H-indol-7-ol is unique due to the presence of the hydroxyl group at the 7th position, which imparts distinct chemical and biological properties. This functional group allows for additional hydrogen bonding and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2,3,3-trimethylindol-7-ol

InChI

InChI=1S/C11H13NO/c1-7-11(2,3)8-5-4-6-9(13)10(8)12-7/h4-6,13H,1-3H3

InChI Key

DAADCNFMPQKNLI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C1(C)C)C=CC=C2O

Origin of Product

United States

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